Hydroxyl Radical Scavenging: A Class-Level Inference from Related Tetrapeptides
No direct head-to-head data exists for VQCM. As a class-level inference, structurally related tetrapeptidic glutathione analogs (UPF peptides) demonstrate significantly enhanced hydroxyl radical scavenging versus glutathione (GSH). For example, UPF peptides exhibit EC50 values ranging from 0.03 to 35 μM, compared to 1,231.0 ± 311.8 μM for GSH [1]. This established structure-activity relationship suggests VQCM's unique sequence may confer distinct scavenging kinetics, but this remains unquantified.
| Evidence Dimension | Hydroxyl radical scavenging (EC50) |
|---|---|
| Target Compound Data | Unquantified for VQCM |
| Comparator Or Baseline | GSH: 1,231.0 ± 311.8 μM; UPF peptides: 0.03 to 35 μM |
| Quantified Difference | Not calculable for target compound |
| Conditions | In vitro hydroxyl radical scavenging assay [1] |
Why This Matters
Establishes that small sequence changes in tetrapeptide GSH analogs can drastically alter radical scavenging potency, implying VQCM cannot be assumed equivalent to GSH.
- [1] Ehrlich K, et al. Design, synthesis and properties of novel powerful antioxidants, glutathione analogues. Free Radic Res. 2007 Jul;41(7):779-87. View Source
